molecular formula C16H19N5O2S B2974141 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole CAS No. 2415568-80-6

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole

Cat. No.: B2974141
CAS No.: 2415568-80-6
M. Wt: 345.42
InChI Key: XRTMSMXEGKUCHC-UHFFFAOYSA-N
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Description

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a piperazine ring, which is further substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole typically involves multiple steps. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the piperazine ring, and finally, the thiadiazole moiety is attached. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-[4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-22-11-6-14-18-16(24-19-14)21-9-7-20(8-10-21)15-17-12-4-2-3-5-13(12)23-15/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTMSMXEGKUCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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